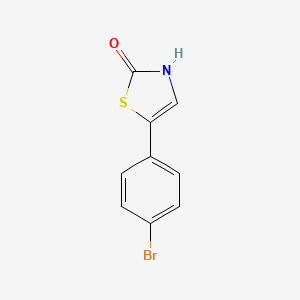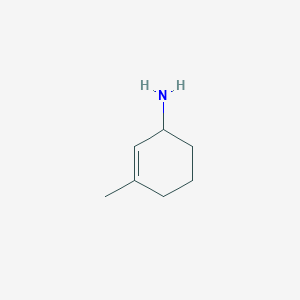![molecular formula C7H5N3O B13561851 [1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a fused triazole and pyridine ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which leads to the formation of the triazolopyridine ring system . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: [1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazolopyridine ring can undergo electrophilic substitution reactions with halogens, mercuric acetate, and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like chlorine, bromine, and mercuric acetate are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated triazolopyridines and other substituted derivatives.
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can act as an inhibitor of various enzymes, such as JAK1, JAK2, and PHD-1.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [1,2,3]Triazolo[1,5-a]pyrazine, [1,2,3]Triazolo[4,5-b]pyridazine, and [1,2,3]Triazolo[4,5-c]pyridazine.
Uniqueness: The presence of the aldehyde group in this compound provides additional reactivity and versatility in chemical synthesis. Its ability to undergo various oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
triazolo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-6-7-3-1-2-4-10(7)9-8-6/h1-5H |
InChI Key |
HTEFAZUTXMJEHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=NN2C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




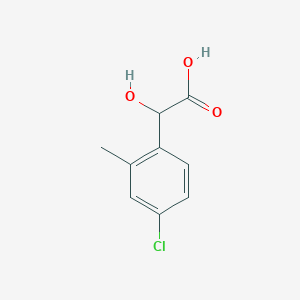
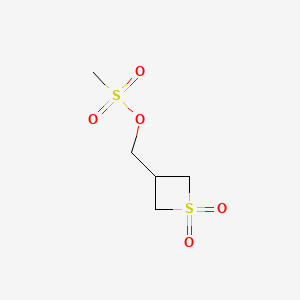
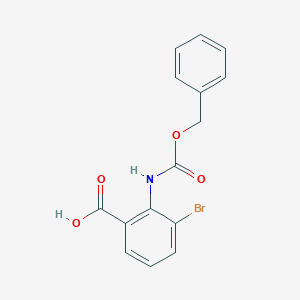

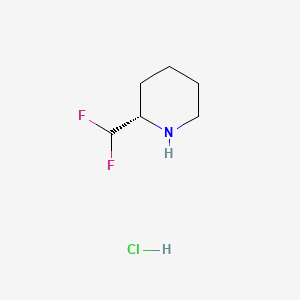
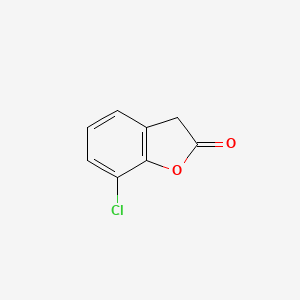
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)
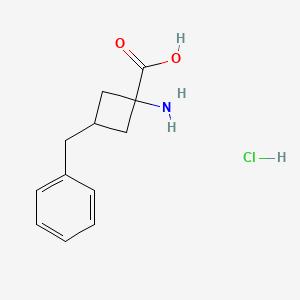
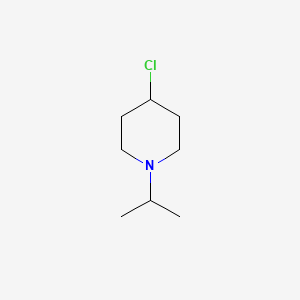
![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
